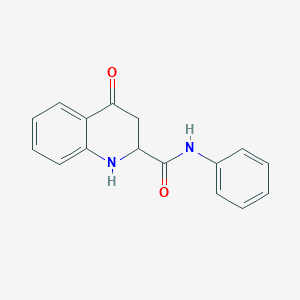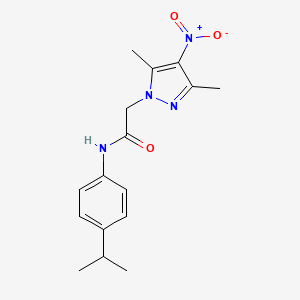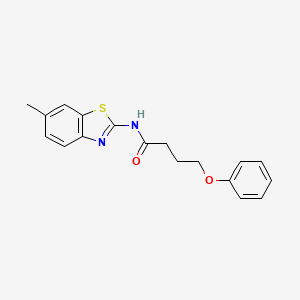![molecular formula C20H17ClN2O4 B4952355 (5E)-1-(2-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4952355.png)
(5E)-1-(2-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-1-(2-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and a propoxyphenyl group attached to a diazinane-2,4,6-trione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of 2-chlorobenzaldehyde with 4-propoxybenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product. The reaction is followed by purification steps such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability. The reaction parameters, such as temperature, pressure, and catalyst concentration, are meticulously controlled to achieve high purity and yield.
化学反応の分析
Types of Reactions
(5E)-1-(2-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents, often used in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions with the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(5E)-1-(2-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (5E)-1-(2-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen, known for their strong bonding and reactivity.
Steviol Glycosides: Natural sweeteners derived from Stevia rebaudiana, used in food and beverage industries.
Uniqueness
(5E)-1-(2-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chlorophenyl and propoxyphenyl groups attached to a diazinane-2,4,6-trione core sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
特性
IUPAC Name |
(5E)-1-(2-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-2-11-27-14-9-7-13(8-10-14)12-15-18(24)22-20(26)23(19(15)25)17-6-4-3-5-16(17)21/h3-10,12H,2,11H2,1H3,(H,22,24,26)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYCNYSLLONIDF-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(2-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4952275.png)
![N-{6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N'-phenylethanediamide](/img/structure/B4952280.png)
![4-allyl-2-methoxy-1-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B4952281.png)
![[3-[(Z)-[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 3-nitrobenzoate](/img/structure/B4952303.png)
![N-(4-methylphenyl)-2-(2-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B4952304.png)
![N-(2,6-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4952318.png)

![methyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-N-methylglycinate](/img/structure/B4952338.png)
![4-[5-[(3-Methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-yl]morpholine](/img/structure/B4952348.png)


![3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4952376.png)
![methyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate](/img/structure/B4952380.png)
![N-(4-cyanophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4952384.png)
